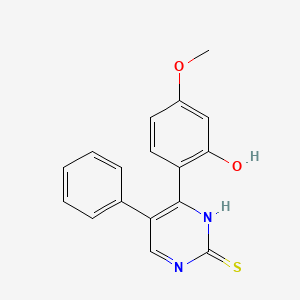

6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione

Description

Properties

IUPAC Name |

6-(2-hydroxy-4-methoxyphenyl)-5-phenyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-21-12-7-8-13(15(20)9-12)16-14(10-18-17(22)19-16)11-5-3-2-4-6-11/h2-10,20H,1H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMUKQUHIGDWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NC(=S)N2)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with thiourea and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature for several hours, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2-one.

Reduction: Formation of 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2-amine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione has been extensively studied, revealing a range of pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported to be notably low, suggesting potent antibacterial effects.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes these findings:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound demonstrated a dose-dependent response, indicating its potential as an anticancer agent.

Safety and Toxicity Assessment

Toxicological evaluations have indicated that this compound possesses a favorable safety profile at therapeutic doses. Studies conducted on animal models revealed no significant adverse effects, supporting its potential for further development in clinical applications.

Mechanism of Action

The mechanism of action of 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-hydroxy-4-methoxyphenyl derivatives: Compounds with similar hydroxy and methoxy substitutions on a phenyl ring.

Phenylpyrimidine derivatives: Compounds with phenyl groups attached to a pyrimidine ring.

Uniqueness

6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by the presence of a pyrimidine ring substituted with a hydroxy group and a methoxy group, which contribute to its biological activity. The thione functional group enhances its reactivity and interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activity. This is particularly relevant in the context of cancer therapy where enzyme inhibitors are crucial.

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer and leukemia cells, demonstrating significant inhibitory effects on cell proliferation.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially useful in treating conditions such as arthritis. It appears to inhibit pro-inflammatory cytokines, reducing inflammation in experimental models.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness varies depending on the microbial strain tested.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential of the compound using an animal model of induced inflammation. The administration of this thione resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Activity

A comprehensive screening of various derivatives of pyrimidine compounds revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential for further development as an antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard protocols for synthesizing 6-(2-hydroxy-4-methoxyphenyl)-5-phenylpyrimidine-2(1H)-thione and its structural analogs?

Answer: The compound can be synthesized via a modified Biginelli reaction. A typical protocol involves refluxing stoichiometric amounts of substituted benzaldehyde (e.g., 2-hydroxy-4-methoxybenzaldehyde), thiourea, and β-diketone derivatives (e.g., acetylacetone) in ethanol or methanol with a catalyst like calcium fluoride (CaF₂) at 80–100°C for 1.5–3 hours. Reaction progress is monitored via TLC, followed by ice-cold water quenching, filtration, and recrystallization (ethanol or methanol) to achieve yields of 75–85% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- X-ray crystallography (monoclinic P2₁/c space group) resolves the pyrimidine-thione core conformation, hydrogen-bonding networks (e.g., N–H···S and C–H···π interactions), and torsion angles (e.g., dihedral angle between phenyl and pyrimidine rings: ~85.6°) .

- FT-IR identifies thione (C=S) stretching at 1250–1300 cm⁻¹ and hydroxyl (O–H) vibrations at 3200–3400 cm⁻¹.

- ¹H/¹³C NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm) .

Q. What are the primary pharmacological properties explored for dihydropyrimidine-thione derivatives?

Answer: Structural analogs exhibit antitumor, antibacterial, and antiviral activities. For example, 5-acetyl-4-(2-chlorophenyl)-6-methyl derivatives show cytotoxicity via DNA intercalation or enzyme inhibition (e.g., thymidylate synthase). Bioactivity is often screened using in vitro assays (e.g., MTT for cytotoxicity) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted pyrimidine-thiones?

Answer: Regioselectivity depends on:

- Electron-donating/withdrawing groups on the aldehyde (e.g., 4-methoxy vs. 2-chloro substituents direct ring substitution patterns).

- Catalyst choice : Lewis acids (e.g., CaF₂) favor thione formation, while Brønsted acids (HCl) may promote competing pathways.

- Computational modeling : DFT calculations predict transition-state energies and substituent effects on reaction pathways .

Q. How do crystallographic data resolve contradictions in reported hydrogen-bonding metrics for similar compounds?

Answer: Discrepancies in hydrogen-bond lengths (e.g., N–H···S = 2.61–2.80 Å) are addressed via:

Q. What computational methods validate the structure-activity relationship (SAR) of pyrimidine-thione derivatives?

Answer:

- Molecular docking (AutoDock, Schrödinger) identifies binding affinities with targets like EGFR or topoisomerase II.

- QSAR models correlate substituent electronegativity (Hammett constants) with bioactivity (e.g., IC₅₀ values).

- MD simulations assess conformational stability of the pyrimidine-thione core in solvent environments .

Q. How are conflicting bioactivity results across studies reconciled?

Answer:

- Dose-response validation : EC₅₀/IC₅₀ values are re-evaluated under standardized conditions (e.g., fixed cell lines, serum-free media).

- Metabolite profiling : LC-MS identifies active vs. inactive metabolites in in vivo models.

- Orthogonal assays (e.g., fluorescence polarization vs. SPR) confirm target engagement specificity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.